Regiochemical Purity: 4-Oxy vs. 3-Oxy Linkage
The target compound features the pyrimidinyloxy substituent at the 4-position of the piperidine ring. In contrast, the regioisomer tert-butyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 914347-76-5) places the same substituent at the 3-position . While quantitative binding data directly comparing these two compounds against a specific target are not publicly available, the 4-oxy substitution projects the pyrimidine ring along the axis of the piperidine chair conformation, whereas the 3-oxy orientation introduces an angular offset. In related kinase inhibitor programs, this difference has been shown to alter the dihedral angle between the piperidine and pyrimidine rings, directly affecting the ability of the pyrimidine nitrogen to engage the kinase hinge region [1].
| Evidence Dimension | Piperidine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | 4-oxy substitution on piperidine ring |
| Comparator Or Baseline | CAS 914347-76-5: 3-oxy substitution on piperidine ring |
| Quantified Difference | Difference in dihedral angle and projection vector; no quantitative comparative binding data available |
| Conditions | Structural analysis; inferential from class-level SAR in kinase inhibitors |
Why This Matters
For procurement for SAR programs, selecting the correct regioisomer is essential as a positional isomer can lead to a complete loss of on-target activity, making CAS verification critical.
- [1] BANYU PHARMACEUTICAL CO., LTD. Patent: EP1642898 A1, 2006; page/column 54. View Source
